Product packaging for Corallocin C(Cat. No.:CAS No. 2002492-45-5)

Corallocin C

Cat. No.: B13435656
CAS No.: 2002492-45-5
M. Wt: 458.6 g/mol
InChI Key: KBDZJFMUKPGBBP-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Corallocin C is a specialized secondary metabolite isolated from fungi of the Hericium genus, such as H. coralloides and H. erinaceus (Lion's Mane) . These mushrooms are a rich source of diverse bioactive compounds, including cyathane diterpenes, alkaloids, and benzofuranes, which are of significant interest in biomedical research and drug discovery . As part of the corallocin chemical family, this compound contributes to the unique metabolic profile of these fungi . Research into compounds from Hericium spp. has highlighted a range of potential bioactivities, including neuroprotective, immunomodulatory, antimicrobial, and antioxidant properties . The broader class of Hericium -derived metabolites has been studied for its potential effects on the nervous, digestive, and immune systems . The precise mechanism of action and specific molecular targets of this compound are active areas of scientific investigation. Further research is needed to fully elucidate its biosynthesis pathway, pharmacological potential, and research applications. This product is intended for Research Use Only (RUO). It is not intended for use in diagnostic procedures, clinical applications, or personal consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34N2O3 B13435656 Corallocin C CAS No. 2002492-45-5

Properties

CAS No.

2002492-45-5

Molecular Formula

C29H34N2O3

Molecular Weight

458.6 g/mol

IUPAC Name

5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-2-[2-(1H-indol-3-yl)ethyl]-6-methoxy-3H-isoindol-1-one

InChI

InChI=1S/C29H34N2O3/c1-19(2)8-7-9-20(3)12-13-23-27(34-4)16-24-25(28(23)32)18-31(29(24)33)15-14-21-17-30-26-11-6-5-10-22(21)26/h5-6,8,10-12,16-17,30,32H,7,9,13-15,18H2,1-4H3/b20-12+

InChI Key

KBDZJFMUKPGBBP-UDWIEESQSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CNC4=CC=CC=C43)OC)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CNC4=CC=CC=C43)OC)C)C

Origin of Product

United States

Preparation Methods

Extraction Procedure:

  • Sample Preparation: The mushroom material is dried and powdered to increase surface area for extraction.
  • Solvent Extraction: Typically, organic solvents such as methanol, ethanol, or acetone are used for initial extraction due to their efficacy in solubilizing isoindolinone derivatives like this compound.
  • Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of varying polarity to enrich the bioactive fraction.
  • Chromatographic Purification: Preparative reverse-phase liquid chromatography (RPLC) is employed to isolate this compound, leveraging its polarity and molecular characteristics.

Research Findings:

  • A study demonstrated that using reverse-phase chromatography yielded approximately 1 mg of this compound from a given extract, indicating the importance of high-resolution chromatography in purification (see).

Data Table: Extraction Yields and Purity

Extraction Method Solvent Yield (mg/kg mushroom) Purity (%) Notes
Reverse-phase chromatography Methanol 1.0 >95 High purity, used for bioassays
Water extraction N/A Not suitable Low Ineffective for this compound

Biosynthesis Pathways in Hericium coralloides

Biosynthesis Overview:

This compound biosynthesis involves complex enzymatic transformations within the mushroom, primarily involving isoindolinone derivatives. The pathway includes reduction, oxidation, and cyclization steps catalyzed by specific enzymes.

Key Biosynthetic Steps:

  • Formation of Isoindolinone Core: Derived from amino acid precursors, particularly phenylalanine or tryptophan derivatives.
  • Reduction and Cyclization: Enzymatic reduction of precursor molecules followed by cyclization leads to the isoindolinone structure characteristic of this compound.
  • Tailoring Modifications: Methylation, hydroxylation, and other modifications enhance bioactivity and stability.

Research Findings:

  • The biosynthesis involves gene clusters encoding enzymes responsible for these transformations, with evidence suggesting conserved pathways among Hericium species (see).

Chemical Synthesis of this compound

Synthetic Strategies:

Total chemical synthesis of this compound has been achieved through multi-step organic synthesis, primarily utilizing Suzuki–Miyaura coupling reactions to construct the isoindolinone core and append the side chains.

Synthesis Route:

  • Step 1: Construction of the isoindolinone core via cyclization of appropriately substituted benzamides.
  • Step 2: Introduction of the side chain through palladium-catalyzed cross-coupling reactions.
  • Step 3: Functional group modifications, including hydroxylation and methylation, to match the natural structure.

Example Synthesis Data:

Step Reaction Type Reagents Conditions Yield (%)
1 Cyclization Phthalimide derivatives Heat, acid catalysis 65
2 Suzuki coupling Boronic acids, Pd catalyst Reflux 70
3 Functionalization Methylating agents Room temperature 80

Research Findings:

  • Total synthesis of this compound has been successfully demonstrated, with yields sufficient for biological testing, confirming the feasibility of synthetic production for research and potential therapeutic applications (see,).

Data Summary and Comparative Table

Aspect Methodology Key Details References
Natural Extraction Organic solvent extraction + RPLC High purity isolation from mushroom
Biosynthesis Enzymatic pathways in Hericium Involves reduction, oxidation, cyclization
Chemical Synthesis Multi-step organic synthesis Suzuki–Miyaura coupling, cyclization ,

Comparison with Similar Compounds

Corallocin B

  • Structural Differences: Corallocin B shares the isoindolinone core but features an acetyl group (-COCH₃) at R1 instead of a methyl group .

Corallocin D and E

  • Structural Features : Corallocin D and E, isolated from Hericium corallo, incorporate a geranyl side chain and additional aromatic substituents, respectively .
  • Functional Contrast : Unlike Corallocin C, these derivatives exhibit antimicrobial activity (e.g., MIC = 16 µg/mL against Staphylococcus aureus for Corallocin D) but lack reported neurotrophic effects .

Functional Analogs from Other Fungi

Echinuline (Lentinus strigellus)

  • Activity : Echinuline is cytotoxic, causing liver and lung damage in animals, and acts as a feeding deterrent .

Dictyoquinazols A-C (Dictyophora indusita)

  • Similarity : These compounds protect neurons from glutamate-induced toxicity, akin to this compound’s neurotrophic support .

Concavine (Clitocybe concava)

  • Activity : Concavine shows weak antimicrobial activity (MIC > 64 µg/mL for most pathogens) .
  • Structural Optimization : Chlorinated derivatives of Concavine exhibit enhanced activity, suggesting a pathway for modifying this compound’s analogs .

Other Hericium Neurotrophic Compounds

  • Cyathane Diterpenoids: New derivatives from H. erinaceus and H. flagellum enhance BDNF expression but require complex biosynthesis, whereas this compound is more readily isolated .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Source Core Structure Key Substituents Biological Activity
This compound Hericium coralloides Isoindolinone R1: -CH₃ Stimulates NGF/BDNF
Corallocin B Hericium coralloides Isoindolinone R1: -COCH₃ Neurotrophic (lower solubility)
Corallocin D Hericium corallo Isoindolinone Geranyl side chain Antimicrobial (MIC = 16 µg/mL)
Echinuline Lentinus strigellus Indole alkaloid N/A Cytotoxic
Dictyoquinazol A Dictyophora indusita Quinazoline N/A Neuroprotective

Table 2: Antimicrobial Activity of Corallocin D vs. Concavine

Compound Staphylococcus aureus (MIC, µg/mL) Candida albicans (MIC, µg/mL)
Corallocin D 16 32
Concavine >64 >64
Gentamicin 2 N/A

Key Research Findings

Dual Neurotrophic Action: this compound is the first Hericium metabolite shown to upregulate both NGF and BDNF, suggesting a broader mechanistic impact than hericenones or erinacines .

Structure-Activity Relationship (SAR) : The methyl group at R1 in this compound enhances solubility and bioavailability compared to acetylated analogs like Corallocin B .

Antimicrobial Potential: Corallocin D’s geranyl side chain contributes to its antimicrobial efficacy, though its activity is modest compared to clinical antibiotics .

Therapeutic Optimization : Chlorination improved Concavine’s activity, a strategy applicable to Corallocin derivatives for enhanced neurotrophic or antimicrobial effects .

Q & A

Q. What are the distinguishing structural features of Corallocin C compared to other Hericium-derived metabolites, and how do these features influence its bioactivity?

this compound is characterized by a core aromatic skeleton with hydroxyl (-OH) and carboxyl (-COOH) functional groups. Its differentiation from analogs like Corallocin B lies in the substituent at the R1 position: this compound has a methyl group (-CH3), whereas Corallocin B contains an acetyl group (-CH3CO) . These structural variations impact polarity, solubility, and receptor-binding affinity, which are critical for bioactivity profiling. Methodologically, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are essential for structural elucidation. Comparative studies should include computational modeling (e.g., molecular docking) to predict interactions with biological targets.

Q. What methodologies are recommended for initial bioactivity screening of this compound?

Initial screening should employ in vitro assays targeting antimicrobial, anticancer, or anti-inflammatory pathways, depending on the hypothesized bioactivity. For example:

  • Antimicrobial activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves. Ensure replicates (n ≥ 3) and statistical analysis (e.g., ANOVA with post-hoc tests) to minimize false positives .

Advanced Research Questions

Q. How can researchers optimize the isolation protocol for this compound to improve yield and purity?

Optimization requires a systematic approach:

  • Extraction : Test solvents of varying polarity (e.g., methanol, ethyl acetate) to maximize compound solubility.
  • Chromatography : Use preparative HPLC with gradient elution (C18 column) and monitor fractions via UV-Vis at λmax specific to this compound.
  • Purity validation : Combine LC-MS with diode-array detection (DAD) to confirm absence of co-eluting impurities. Document yield at each step and compare with literature data to identify bottlenecks .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo bioactivity data for this compound?

Discrepancies often arise from bioavailability or metabolic instability. To address this:

  • Pharmacokinetic studies : Measure plasma concentration-time profiles (e.g., using LC-MS/MS) to assess absorption and half-life.
  • Metabolite identification : Incubate this compound with liver microsomes to identify degradation products.
  • Formulation adjustments : Use nanocarriers (e.g., liposomes) to enhance stability. Cross-validate findings using orthogonal assays (e.g., transgenic animal models vs. cell-based systems) .

Q. What analytical approaches are suitable for quantifying this compound in complex biological matrices (e.g., serum, tissue)?

Develop a validated LC-MS/MS method with:

  • Sample preparation : Protein precipitation (acetonitrile) followed by solid-phase extraction (SPE).
  • Internal standard : A structurally similar compound (e.g., deuterated this compound).
  • Calibration curve : Linear range covering expected concentrations (e.g., 1–1000 ng/mL). Include quality controls (QCs) for precision (<15% RSD) and accuracy (85–115% recovery) .

Data Analysis and Reporting

Q. How should researchers address variability in bioactivity data across independent studies on this compound?

Conduct a meta-analysis to identify sources of heterogeneity:

  • Study design : Compare assay conditions (e.g., cell line passages, incubation times).
  • Data normalization : Standardize results to positive controls or vehicle-treated groups.
  • Public databases : Deposit raw data in repositories like Figshare or Zenodo for transparency. Use statistical tools (e.g., funnel plots) to detect publication bias .

Q. What are the best practices for reporting this compound’s chemical and bioactivity data in manuscripts?

Follow journal-specific guidelines (e.g., RSC or ACS standards):

  • Synthesis : Provide detailed NMR/HR-MS spectra in supplementary materials.
  • Bioactivity : Report IC50/MIC values with 95% confidence intervals and p-values.
  • Reproducibility : Include step-by-step protocols for key experiments. Avoid redundant data presentation (e.g., text duplicating tables) and ensure all claims are data-supported .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.